molecular formula C10H10OS B8601708 (3-Methyl-1-benzothiophen-5-yl)methanol

(3-Methyl-1-benzothiophen-5-yl)methanol

Cat. No.: B8601708
M. Wt: 178.25 g/mol
InChI Key: WCZCHYDUSKMFLI-UHFFFAOYSA-N
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Description

(3-Methyl-1-benzothiophen-5-yl)methanol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-benzothiophen-5-yl)methanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1-benzothiophen-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

(3-Methyl-1-benzothiophen-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methyl-1-benzothiophen-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzothiophene: A closely related compound with a similar structure but lacking the hydroxymethyl group.

    5-Methylbenzo[b]thiophene: Another related compound with a methyl group at the 5-position instead of a hydroxymethyl group.

Uniqueness

(3-Methyl-1-benzothiophen-5-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for additional chemical modifications and interactions, making the compound versatile for various applications .

Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

(3-methyl-1-benzothiophen-5-yl)methanol

InChI

InChI=1S/C10H10OS/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,11H,5H2,1H3

InChI Key

WCZCHYDUSKMFLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-methylbenzo[b]thiophene-5-carboxylic acid ethyl ester (14.44 g.) in dry ether (50 ml.) was added dropwise with stirring to a mixture of lithium aluminium hydride (5.32 g.) in dry ether (450 ml.) under an atmosphere of dry nitrogen. Sufficient heat was applied during the addition to maintain gentle reflux. The mixture was heated under reflux with stirring for 3 hours and then cooled. The excess of lithium aluminium hydride was decomposed by the cautious addition with stirring of water (5.3 ml.) followed by 5 N sodium hydroxide solution (5.3 ml.) and finally more water (16 ml.). The mixture was filtered and the filtrate was dried (Na2SO4) and evaporated to give an oil which crystallized on standing. The solid was crystallized from ether/petrol (b.p. 40°-60°) to give 5-hydroxymethyl-3-methylbenzo[b]thiophene (8.93 g.), m.p. 51°-53°.
Quantity
14.44 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5.3 mL
Type
reactant
Reaction Step Four
Quantity
5.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
16 mL
Type
reactant
Reaction Step Six

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